Rac 7,14-Dihydroxy Efavirenz can be derived from the metabolic processes involving Efavirenz, specifically through hydroxylation reactions catalyzed by cytochrome P450 enzymes. The compound is classified under pharmaceutical drug metabolites and is recognized for its role in antiviral therapy. It is also categorized as a pharmaceutical impurity and a standard for analytical purposes in drug development and research settings .
The synthesis of Rac 7,14-Dihydroxy Efavirenz typically involves several key methods:
Rac 7,14-Dihydroxy Efavirenz has a molecular formula of with a molecular weight of approximately 351.7 g/mol. The compound features a complex structure with multiple functional groups including hydroxyl (-OH) groups at positions 7 and 14, contributing to its biological activity.
Rac 7,14-Dihydroxy Efavirenz undergoes various chemical reactions primarily involving hydroxylation. These reactions are crucial for its metabolic activation and clearance from the body. The key reactions include:
Rac 7,14-Dihydroxy Efavirenz functions primarily as an inhibitor of HIV-1 reverse transcriptase. The mechanism involves:
Relevant data indicates that Rac 7,14-Dihydroxy Efavirenz exhibits properties typical of pharmaceutical compounds used in antiviral therapies .
Rac 7,14-Dihydroxy Efavirenz has several scientific uses:
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: